molecular formula C16H24ClNO3 B2754287 Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate hydrochloride CAS No. 1431963-50-6

Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate hydrochloride

Cat. No.: B2754287
CAS No.: 1431963-50-6
M. Wt: 313.82
InChI Key: KGXZKOXUQWEUOU-UHFFFAOYSA-N
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Description

Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate hydrochloride is a chemical compound with the molecular formula C16H24ClNO3 and a molecular weight of 313.82 g/mol . This compound is known for its unique structure, which includes a cyclohexylamino group attached to a methoxybenzoate moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate hydrochloride typically involves the reaction of 3-(chloromethyl)-4-methoxybenzoic acid with cyclohexylamine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required quality standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate hydrochloride is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclohexylamino group can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or modulation of their activity. The methoxybenzoate moiety may also participate in π-π stacking interactions with aromatic residues in the target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group enhances its solubility and potential for forming hydrogen bonds, making it a valuable compound in various research applications .

Properties

IUPAC Name

methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3.ClH/c1-19-15-9-8-12(16(18)20-2)10-13(15)11-17-14-6-4-3-5-7-14;/h8-10,14,17H,3-7,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXZKOXUQWEUOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)CNC2CCCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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